N,N-Bis(4-bromobenzyl)amine N,N-Bis(4-bromobenzyl)amine
Brand Name: Vulcanchem
CAS No.: 24898-17-7
VCID: VC2031091
InChI: InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
SMILES: C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br
Molecular Formula: C14H13Br2N
Molecular Weight: 355.07 g/mol

N,N-Bis(4-bromobenzyl)amine

CAS No.: 24898-17-7

Cat. No.: VC2031091

Molecular Formula: C14H13Br2N

Molecular Weight: 355.07 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(4-bromobenzyl)amine - 24898-17-7

Specification

CAS No. 24898-17-7
Molecular Formula C14H13Br2N
Molecular Weight 355.07 g/mol
IUPAC Name 1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanamine
Standard InChI InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
Standard InChI Key DNHBOKSBUKGKMI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br
Canonical SMILES C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br

Introduction

Chemical Structure and Identification

Basic Identification

N,N-Bis(4-bromobenzyl)amine is characterized by its distinctive molecular structure consisting of a nitrogen atom bonded to two 4-bromobenzyl groups. The compound is identified by several standard nomenclature systems and identifiers as detailed in Table 1 .

Table 1: Identification Parameters of N,N-Bis(4-bromobenzyl)amine

ParameterIdentifier
IUPAC Name1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanamine
CAS Registry Number24898-17-7
Molecular FormulaC₁₄H₁₃Br₂N
Molecular Weight355.07 g/mol
European Community (EC) Number678-078-6
PubChem CID10601487
MDL NumberMFCD03093622

Structural Representation

The structure features two para-bromophenyl rings connected to a central nitrogen atom through methylene bridges. This arrangement creates a secondary amine with specific electronic and steric properties that influence its reactivity patterns .

Chemical Descriptors

Several chemical descriptors provide standardized representations of N,N-Bis(4-bromobenzyl)amine's structure, facilitating its identification across chemical databases and literature :

  • SMILES Notation: C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br

  • InChI: InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2

  • InChIKey: DNHBOKSBUKGKMI-UHFFFAOYSA-N

Physical and Chemical Properties

Physical State and Appearance

N,N-Bis(4-bromobenzyl)amine exists as a solid at room temperature (20°C). The compound's physical appearance is generally described as a white to off-white solid, though precise colorimetric data may vary slightly between manufacturers .

Stability and Reactivity

The compound demonstrates notable sensitivity to air, requiring storage under inert gas conditions. This air sensitivity suggests potential oxidative degradation pathways that could impact its stability during storage and use in chemical applications .

Spectroscopic Properties

Mass spectrometry data for N,N-Bis(4-bromobenzyl)amine reveals characteristic fragmentation patterns consistent with its molecular structure. Table 2 presents collision cross-section data for various adducts, which are valuable for analytical identification and characterization .

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺353.94875161.4
[M+Na]⁺375.93069157.6
[M+NH₄]⁺370.97529164.0
[M+K]⁺391.90463162.1
[M-H]⁻351.93419164.3
[M+Na-2H]⁻373.91614164.7
[M]⁺352.94092160.7
[M]⁻352.94202160.7

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N,N-Bis(4-bromobenzyl)amine typically involves reactions that form carbon-nitrogen bonds between the nitrogen atom and the 4-bromobenzyl groups. While specific synthetic routes may vary, common approaches include reductive amination and nucleophilic substitution reactions.

Purification Methods

Purification of N,N-Bis(4-bromobenzyl)amine typically involves techniques such as recrystallization from appropriate solvent systems, column chromatography, or a combination of methods to achieve high purity (>98.0% as reported by commercial suppliers) .

Applications in Chemical Research

Organic Synthesis Applications

N,N-Bis(4-bromobenzyl)amine serves as an important building block in organic synthesis. The presence of bromine atoms at the para positions of both benzyl groups provides sites for further functionalization through various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

Polymer Chemistry

One notable application of N,N-Bis(4-bromobenzyl)amine is in the synthesis of conjugated microporous polymers (CMPs). Research has demonstrated its utility in palladium-catalyzed Sonogashira-Hagihara cross-coupling polycondensation reactions with 1,3,5-triethynylbenzene . This application produces materials with variable morphologies and porosity:

  • Globular CMP networks

  • Tubular CMP networks

  • Amorphous CMP networks

These polymeric materials exhibit useful properties including:

  • Superhydrophobic/oleophilic characteristics

  • Microporous morphological structures

  • Oil/water separation capabilities

  • Dye adsorption properties

Materials Science

The bromine functionalities in N,N-Bis(4-bromobenzyl)amine make it valuable for creating advanced materials with specific electronic properties. The compound's ability to participate in metal-catalyzed coupling reactions enables the synthesis of extended conjugated systems with applications in optoelectronic devices .

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds share similarities with N,N-Bis(4-bromobenzyl)amine, including:

  • Bis(4-bromophenyl)amine (4,4'-Dibromodiphenylamine, CAS: 16292-17-4): Differs in lacking the methylene bridges between the nitrogen and phenyl rings

  • N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS: 499128-71-1): Contains biphenyl groups rather than simple bromobenzyl groups

  • 4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9): Contains an additional benzaldehyde moiety

Reactivity Comparisons

The reactivity of N,N-Bis(4-bromobenzyl)amine compared to its structural analogs is influenced by several factors:

  • The methylene bridges in N,N-Bis(4-bromobenzyl)amine introduce greater flexibility compared to directly connected aromatic amines

  • The secondary amine character affects nucleophilicity and basicity

  • The para-bromine substituents provide similar reactivity patterns in cross-coupling reactions across these compounds

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